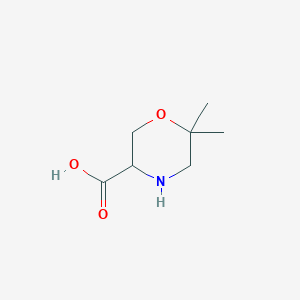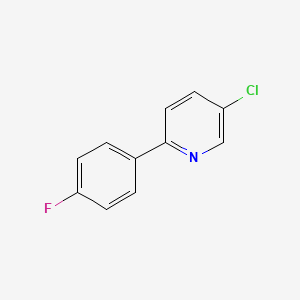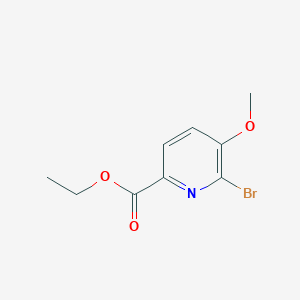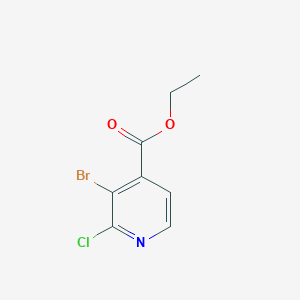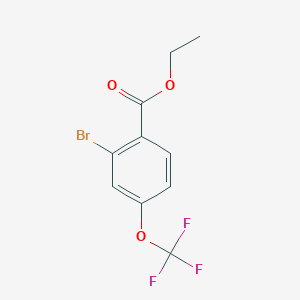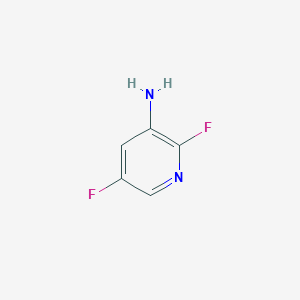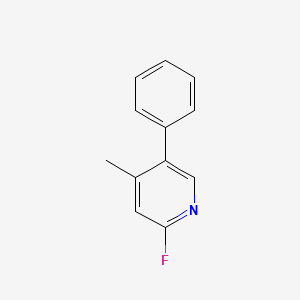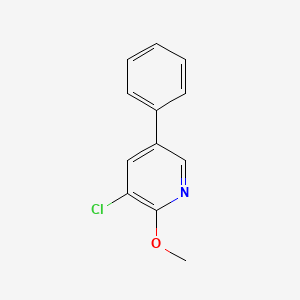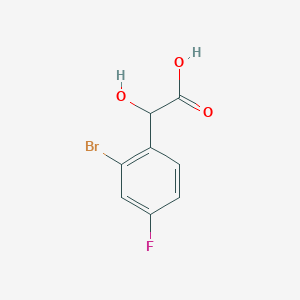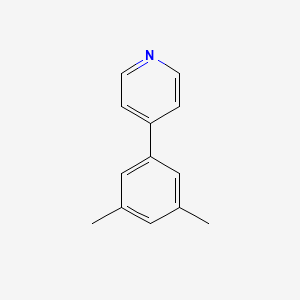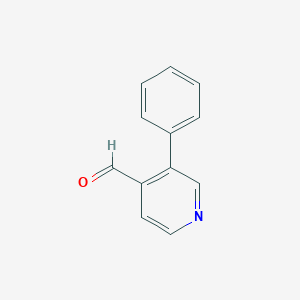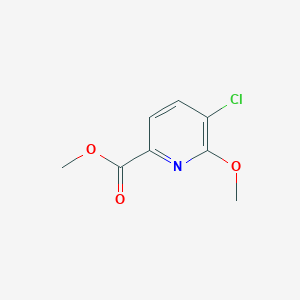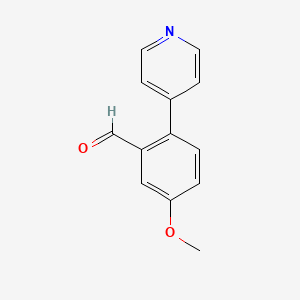
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Vue d'ensemble
Description
5-Methoxy-2-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde core with a methoxy group at the 5-position and a pyridin-4-yl group at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.24 and is typically stored at temperatures between 2-8°C . Its InChI code is 1S/C13H11NO2/c1-16-12-2-3-13 (11 (8-12)9-15)10-4-6-14-7-5-10/h2-9H,1H3 .Applications De Recherche Scientifique
Photophysical Properties and ICT Effects
5-Methoxy-2-(pyridin-4-yl)benzaldehyde has been studied for its potential in creating carbazole-based D-π-A molecules, demonstrating its utility in understanding intramolecular charge transfer (ICT) properties. The compound, along with related structures, has been used to explore the thermal, electrochemical, optical, and ICT characteristics of these molecules. This research has implications for the development of materials with specific photophysical properties, beneficial for applications in optoelectronics and fluorescence-based sensors (Altinolcek et al., 2021).
Synthesis of Complex Organic Compounds
The synthesis and pharmacological evaluation of new pyridine analogs have incorporated this compound. This compound has been used as a precursor in the synthesis of a series of chalcones and pyrimidines, which were then assessed for their inhibitory activity against different gram-positive and gram-negative bacteria, showcasing its role in the development of new therapeutic agents (Patel & Patel, 2012).
Catalysis and Chemical Synthesis
Research into Pd(II) complexes with ONN pincer ligands utilized this compound for tailored synthesis and characterization. These studies have not only explored the synthesis of these complexes but have also evaluated their catalytic activity, particularly toward the Suzuki-Miyaura reaction, which is crucial for creating cross-coupled products used in pharmaceuticals and materials science (Shukla et al., 2021).
Metal-Organic Frameworks (MOFs) and Sensing Applications
In the development of novel metal-organic frameworks (MOFs), this compound has been used to synthesize frameworks that show high stability and the capability for selective sensing of nitroaromatic compounds. This application is significant in environmental monitoring and security, where sensitive and selective detection of explosives is needed (Liu et al., 2018).
Pharmaceutical Research
The compound has been referenced in the development of 5-lipoxygenase-activating protein inhibitors, where its derivatives were evaluated for their efficacy in inhibiting leukotriene synthesis. This research has direct implications for treating inflammatory diseases and asthma, demonstrating the compound's relevance in medicinal chemistry and drug design (Hutchinson et al., 2009).
Safety and Hazards
5-Methoxy-2-(pyridin-4-yl)benzaldehyde is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
5-methoxy-2-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-2-3-13(11(8-12)9-15)10-4-6-14-7-5-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJHLLIPUEAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



